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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical multi-kinase inhibitor BPR1K871
and the FDA-approved second-generation FLT3 inhibitor gilteritinib. The content is based on

available preclinical data for BPR1K871 and a combination of preclinical and clinical data for

gilteritinib, offering an objective analysis of their efficacy and mechanisms of action in the

context of acute myeloid leukemia (AML).

Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloid cells. A significant subset of AML cases involves mutations in the FMS-like

tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1] This has driven

the development of targeted therapies against FLT3. Gilteritinib (Xospata®) is a potent,

second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[2][3]

BPR1K871 is a novel, preclinical multi-kinase inhibitor that has demonstrated potent dual

inhibition of FLT3 and Aurora kinases.[4][5] This guide compares the efficacy of these two

compounds based on available experimental data.
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The following tables summarize the quantitative data on the inhibitory activities of BPR1K871
and gilteritinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound Target Kinase IC50 (nM)

BPR1K871 FLT3 19[6]

AURKA 22[6]

AURKB 13[6]

Gilteritinib FLT3
Data not directly comparable

from search results

AXL
Data not directly comparable

from search results

Note: Direct IC50 value comparisons for gilteritinib against specific kinases were not available

in the provided search results in a directly comparable format to BPR1K871. Gilteritinib is

known to be a potent FLT3 and AXL inhibitor.[2][7]

Table 2: Anti-proliferative Activity in FLT3-ITD+ AML Cell Lines (EC50)

Compound Cell Line EC50 (nM)

BPR1K871 MOLM-13 ~5[4][5]

MV4-11 ~5[4][5]

Gilteritinib MOLM-14

Specific EC50 values not

provided, but showed a typical

response profile for FLT3

inhibitors[8]

MV4-11

Specific EC50 values not

provided, but showed a typical

response profile for FLT3

inhibitors[8]
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Mechanism of Action
Gilteritinib is a second-generation tyrosine kinase inhibitor that targets both FLT3 internal

tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2] It also inhibits other

kinases like AXL.[2] By binding to the ATP-binding pocket of the FLT3 kinase, gilteritinib blocks

downstream signaling pathways, leading to the induction of apoptosis in cancer cells

expressing FLT3-ITD.[2][9]

BPR1K871 is a quinazoline-based multi-kinase inhibitor.[4][5] Its primary mechanism is the

dual inhibition of FLT3 and Aurora kinases (AURKA and AURKB).[4][6] The inhibition of FLT3

disrupts the proliferation of FLT3-dependent AML cells, while the inhibition of Aurora kinases,

which are crucial for cell mitosis, provides an additional anti-cancer mechanism.[6] Kinase

profiling has shown that BPR1K871 inhibits 77 different therapeutically relevant kinases,

suggesting a broad spectrum of activity.[4][6]
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Caption: Gilteritinib's mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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